molecular formula C13H13F3O2 B12951293 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one

3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one

Cat. No.: B12951293
M. Wt: 258.24 g/mol
InChI Key: DVDUOLBFTARQPS-UHFFFAOYSA-N
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Description

3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring substituted with a hydroxymethyl group and a trifluoromethyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopentanone Ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde and a base to introduce the hydroxymethyl group.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions to ensure the selective introduction of the trifluoromethyl group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is 3-(4-(Carboxy)-2-(trifluoromethyl)phenyl)cyclopentan-1-one.

    Reduction: The major product is 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentanol.

    Substitution: The products depend on the nucleophile used but generally involve the replacement of the trifluoromethyl group.

Scientific Research Applications

3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The hydroxymethyl and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Trifluoromethyl)phenyl)cyclopentanone: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    3-(Hydroxymethyl)cyclopentan-1-one: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.

Uniqueness

3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking one of these groups.

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

3-[4-(hydroxymethyl)-2-(trifluoromethyl)phenyl]cyclopentan-1-one

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)12-5-8(7-17)1-4-11(12)9-2-3-10(18)6-9/h1,4-5,9,17H,2-3,6-7H2

InChI Key

DVDUOLBFTARQPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=C(C=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

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